2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide
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Overview
Description
2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a cyclopropyl group, a dioxothiolan ring, and a carboxamide group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl group and the dioxothiolan ring. The final step involves the formation of the carboxamide group under controlled conditions. Specific reagents and catalysts are used at each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexyl-N-[(3-hydroxy-1,1-dioxothiolan-3-yl)methyl]-1,3-thiazole-4-carboxamide
- 1-Cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide
- N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide
Uniqueness
Compared to similar compounds, 2-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrimidine-4-carboxamide stands out due to its specific substitution pattern and the presence of the dioxothiolan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-6-methylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-8-6-11(16-12(14-8)9-2-3-9)13(17)15-10-4-5-20(18,19)7-10/h6,9-10H,2-5,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLPMXLJCIVPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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